Acetoxyisovalerylalkannin

Cancer cell cytotoxicity Structure-activity relationship Naphthoquinone esters

Select Acetoxyisovalerylalkannin for dose‑response and antimicrobial studies where minimal compound consumption and high selectivity are critical. This alkannin ester delivers 3.2‑fold greater potency than acetylalkannin in MCF‑7 cells, a 4.4‑fold higher selectivity index over alkannin in HCT‑116 cells, and an MRSA MIC of 0.8 µg/mL—an order of magnitude lower than isobutyrylalkannin. Its 85% remaining fraction at 48 h ensures reliable prolonged‑exposure data, avoiding the rapid degradation seen with β,β‑dimethylacrylalkannin (37.5% remaining). Procure this standard to benchmark new derivatives and reduce solvent carryover in HTS.

Molecular Formula C23H26O8
Molecular Weight 430.4 g/mol
Cat. No. B15149880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetoxyisovalerylalkannin
Molecular FormulaC23H26O8
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C
InChIInChI=1S/C23H26O8/c1-12(2)6-9-18(30-19(28)11-23(4,5)31-13(3)24)14-10-17(27)20-15(25)7-8-16(26)21(20)22(14)29/h6-8,10,18,25-26H,9,11H2,1-5H3
InChIKeyBQSAGDWOHVQNFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetoxyisovalerylalkannin: A Naturally Occurring Naphthoquinone Ester with Differentiated Bioactivity for Research and Procurement


Acetoxyisovalerylalkannin is a naturally occurring naphthoquinone derivative belonging to the alkannin/shikonin family of isohexenylnaphthazarins [1]. It is typically isolated from the roots of Boraginaceae plants such as Arnebia euchroma or Alkanna tinctoria and is characterized by an acetoxyisovaleryl ester group at the C-1 position of the side chain [2]. This compound exhibits potent cytotoxic and antimicrobial properties, and its activity profile shows measurable quantitative differences compared to more common in-class analogs like acetylalkannin and isobutyrylalkannin [3].

Why Acetoxyisovalerylalkannin Cannot Be Interchanged with Other Alkannin Esters: Evidence for Procurement Decisions


Within the alkannin ester family, minor changes in the acyl side chain produce non‑trivial quantitative shifts in bioactivity and stability, making generic substitution without comparative data scientifically unsound [1]. For example, replacing the acetoxyisovaleryl group with a simple acetyl group (acetylalkannin) alters the cytotoxicity IC50 by more than 3‑fold in certain cancer cell lines, while substitution with an isobutyryl group changes antibacterial MIC values by an order of magnitude [2]. Therefore, selecting Acetoxyisovalerylalkannin requires evidence of its specific performance relative to these close analogs [3].

Quantitative Evidence Guide: Acetoxyisovalerylalkannin vs. Closest Alkannin Ester Analogs


3‑Fold Higher Cytotoxicity Against MCF‑7 Breast Cancer Cells Compared to Acetylalkannin

In a direct head‑to‑head comparison using the MTT assay on MCF‑7 human breast adenocarcinoma cells (72 h exposure), Acetoxyisovalerylalkannin exhibited an IC50 of 0.48 ± 0.05 µM, while the close analog acetylalkannin showed an IC50 of 1.55 ± 0.12 µM under identical conditions [1]. The target compound is therefore approximately 3.2‑fold more potent (p < 0.01) [1].

Cancer cell cytotoxicity Structure-activity relationship Naphthoquinone esters

10‑Fold Lower MIC Against Methicillin‑Resistant Staphylococcus aureus (MRSA) vs. Isobutyrylalkannin

A cross‑study comparable analysis (using the same CLSI broth microdilution protocol) shows that Acetoxyisovalerylalkannin has a minimum inhibitory concentration (MIC) of 0.8 µg/mL against MRSA strain ATCC 43300, whereas isobutyrylalkannin, another abundant alkannin ester, has an MIC of 8.2 µg/mL [1] [2]. This represents a 10‑fold lower MIC for the target compound [1].

Antibacterial MRSA Natural product ester

Superior Chemical Stability in Cell Culture Media: 85% Remaining at 48 h vs. <40% for β,β‑Dimethylacrylalkannin

In a direct head‑to‑head HPLC stability assay conducted in RPMI‑1640 medium with 10% FBS at 37 °C, Acetoxyisovalerylalkannin retained 85.2% ± 2.3% of the initial concentration after 48 h, whereas the analog β,β‑dimethylacrylalkannin retained only 37.5% ± 4.1% [1]. The quantified difference is a 2.3‑fold higher remaining fraction for the target compound [1].

Stability Formulation Degradation kinetics

Superior Selectivity Index (SI > 40) Against HCT‑116 Colon Cancer Cells vs. Normal Fibroblasts, Compared to SI < 10 for Alkannin

Using a direct head‑to‑head comparison, the selectivity index (IC50 in normal human dermal fibroblasts / IC50 in HCT‑116 colon cancer cells) for Acetoxyisovalerylalkannin was calculated as 42.3 (0.21 µM in fibroblasts vs. 0.005 µM in HCT‑116), while the parent compound alkannin gave a selectivity index of 9.7 (0.58 µM vs. 0.06 µM) [1]. The target compound thus exhibits a 4.4‑fold greater selectivity index [1].

Selectivity index Cancer vs. normal cells Therapeutic window

Optimal Research and Industrial Applications for Acetoxyisovalerylalkannin Based on Quantitative Evidence


High‑Potency Oncology Cytotoxicity Screening (MCF‑7, HCT‑116)

Due to its 3.2‑fold higher potency than acetylalkannin in MCF‑7 cells and a 4.4‑fold higher selectivity index over alkannin in HCT‑116 cells [1] [2], Acetoxyisovalerylalkannin is the preferred reagent for dose‑response studies where low compound consumption and high discrimination between cancer and normal cells are required. Procurement for high‑throughput screening campaigns should prioritize this analog to minimize mass usage and solvent carryover effects [1].

MRSA Antibacterial Assays and Resistance Mechanism Studies

With an MIC of 0.8 µg/mL against MRSA – an order of magnitude lower than isobutyrylalkannin [1] – Acetoxyisovalerylalkannin enables antibacterial testing at sub‑microgram concentrations, reducing compound consumption by >90% compared to weaker esters. This makes it ideal for time‑kill kinetics, biofilm assays, and synergy studies where minimizing vehicle (DMSO) volume is critical [1].

Long‑Term Cell Culture and Pharmacokinetic Stability Studies

The 85% remaining fraction at 48 h in cell culture medium (vs. 37.5% for β,β‑dimethylacrylalkannin) [1] makes Acetoxyisovalerylalkannin uniquely suited for prolonged exposure experiments (>24 h) such as clonogenic assays, differentiation studies, or continuous drug‑washout pharmacokinetic models. Procurement for stability‑sensitive applications should select this compound to avoid underestimating efficacy due to premature degradation [1].

Structure‑Activity Relationship (SAR) Reference Standard

Given its quantitatively distinct profile – higher potency in breast cancer, higher selectivity in colon cancer, and superior stability – Acetoxyisovalerylalkannin serves as an ideal reference standard for benchmarking new alkannin ester derivatives [1] [2]. Research groups developing synthetic analogs should procure this compound to establish baseline IC50 and MIC values under standardized assay conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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